3'-Deoxyinosine 2',5'-Diacetate
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Overview
Description
3’-Deoxyinosine 2’,5’-Diacetate is a chemical compound with the molecular formula C14H16N4O6 and a molecular weight of 336.3 g/mol . This compound is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
The synthesis of 3’-Deoxyinosine 2’,5’-Diacetate involves multiple steps, starting from inosine. The acetylation of inosine at the 2’ and 5’ positions is a key step in the synthesis. This reaction typically requires acetic anhydride and a base such as pyridine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3’-Deoxyinosine 2’,5’-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
3’-Deoxyinosine 2’,5’-Diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Deoxyinosine 2’,5’-Diacetate involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, leading to modifications that affect the structure and function of these molecules. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases, thereby influencing various biological pathways .
Comparison with Similar Compounds
3’-Deoxyinosine 2’,5’-Diacetate is similar to other nucleoside analogs, such as:
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV/AIDS.
3’-Deoxyadenosine: Known for its role in DNA damage and repair studies.
Deoxyinosine: A compound used in various biochemical studies and as a building block for nucleic acid synthesis.
Properties
Molecular Formula |
C14H16N4O6 |
---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-9-3-10(23-8(2)20)14(24-9)18-6-17-11-12(18)15-5-16-13(11)21/h5-6,9-10,14H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,14+/m0/s1 |
InChI Key |
ZAXARJNUAPVWGP-IMSIIYSGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Origin of Product |
United States |
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